Hypsochromic UV-Vis Shift Induced by Ortho-Chloro Steric Torsion vs. Para-Chloro and Meta-Substituted Analogs
The ortho-chlorophenyl substitution in CAS 55118-83-7 introduces steric hindrance that twists the N-aryl ring out of conjugation coplanarity with the enaminone chromophore. This torsion directly reduces electronic delocalization, producing a measurable hypsochromic (blue) shift in the π→π* absorption maximum compared to para-substituted and unsubstituted phenyl analogs where coplanarity is preserved. The magnitude of this shift is explicitly documented in the foundational UV study of dimedone-derived N-aryl enaminones [1]. For procurement decisions, verifying the λmax of the ortho isomer provides a simple spectroscopic identity check that immediately distinguishes it from the para-chloro isomer, which absorbs at longer wavelengths due to extended conjugation.
| Evidence Dimension | UV-Vis absorption maximum (λmax, nm) in neutral aqueous solution |
|---|---|
| Target Compound Data | Hypsochromically shifted relative to para-chloro analog; ortho-substituted derivatives exhibit lower bathochromic shifts than meta- and para-substituted analogs due to steric inhibition of resonance [1] |
| Comparator Or Baseline | Para-chloro analog (CAS 55118-85-9) and meta-substituted analogs: larger bathochromic shifts relative to aliphatic enaminones; unsubstituted phenyl analog (CAS 29974-49-0): intermediate shift |
| Quantified Difference | Bathochromic shift order: para > meta > unsubstituted > ortho. The ortho-chloro compound exhibits the most blue-shifted λmax among chlorinated regioisomers due to steric torsion of the N-aryl ring. Exact Δλ values are substituent-dependent and are tabulated in the primary reference [1]. |
| Conditions | UV spectra recorded in acidic, neutral, and alkaline aqueous solution; Perkin-Elmer 402 spectrophotometer; compound concentration ca. 10⁻⁴–10⁻⁵ M [1] |
Why This Matters
This photophysical differentiation provides a rapid, non-destructive spectroscopic identity test to confirm procurement of the correct ortho-chloro regioisomer rather than inadvertent substitution with the more planar and red-shifted para isomer.
- [1] Nardi, D., Pennini, R., & Tajana, A. (1976). Aromatic enaminones. Part 1. Ultraviolet absorption of N-aryl enaminones derived from dimedone. Journal of the Chemical Society, Perkin Transactions 1, (14), 1605–1610. View Source
